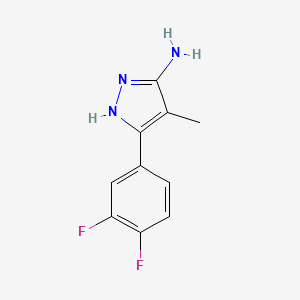

3-(3,4-Difluorophenyl)-4-methyl-1h-pyrazol-5-amine

Description

3-(3,4-Difluorophenyl)-4-methyl-1H-pyrazol-5-amine is a fluorinated pyrazole derivative characterized by a 3,4-difluorophenyl group at position 3, a methyl group at position 4, and an amine moiety at position 5 of the pyrazole ring. The fluorine atoms enhance metabolic stability and influence electronic properties, while the methyl group contributes to lipophilicity and steric effects .

Properties

Molecular Formula |

C10H9F2N3 |

|---|---|

Molecular Weight |

209.20 g/mol |

IUPAC Name |

5-(3,4-difluorophenyl)-4-methyl-1H-pyrazol-3-amine |

InChI |

InChI=1S/C10H9F2N3/c1-5-9(14-15-10(5)13)6-2-3-7(11)8(12)4-6/h2-4H,1H3,(H3,13,14,15) |

InChI Key |

JTDMDXACSIFNMK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(NN=C1N)C2=CC(=C(C=C2)F)F |

Origin of Product |

United States |

Preparation Methods

Hydrazine-based Cyclization of Pyrazol-5-amine Derivatives

One of the classical routes to synthesize pyrazole derivatives involves the condensation of hydrazines with suitable diketones or α,β-unsaturated carbonyl compounds. For example, the reaction of phenylhydrazine derivatives with α,β-unsaturated ketones or diketones under reflux conditions in acetic acid or ethanol can produce substituted pyrazoles.

- Nucleophilic attack by phenylhydrazine on the electrophilic carbonyl carbon of the diketone.

- Cyclization to form the pyrazole ring via intramolecular condensation.

- Aromatization through oxidation if necessary.

Cyclocondensation with Enaminones and β-Diketones

Another effective method involves cyclocondensation reactions of 5-aminopyrazoles with β-diketones or enaminones, catalyzed by acids such as acetic acid or trifluoroacetic acid, under reflux or microwave conditions. These reactions typically proceed via nucleophilic attack followed by intramolecular cyclization and aromatization.

- Aziz et al. reported synthesis of pyrazolo[3,4-b]pyridines via reaction of 5-aminopyrazoles with trifluoromethyl-β-diketones, yielding regioisomers depending on reaction conditions.

- Insuasty et al. described multicomponent reactions involving 5-aminopyrazoles, cyclic β-diketones, and aldehydes under conventional and microwave heating, achieving high yields of fused heterocycles.

Multicomponent and Domino Reactions

Arylglyoxals with Pyrazol-5-amines

Recent advances focus on multicomponent domino reactions, which streamline the synthesis of complex pyrazole derivatives, including those with fluorinated aromatic rings. These reactions typically involve arylglyoxals, pyrazol-5-amines, and catalysts like p-toluenesulfonic acid (p-TsOH) under microwave irradiation or thermal conditions.

- Condensation of arylglyoxals with pyrazol-5-amines.

- Cyclization facilitated by acid catalysis.

- Aromatization to give fused or substituted pyrazoles.

Reactions with β-Ketonitriles and Heteroaryl Aldehydes

Multiple studies report the synthesis of pyrazolopyridines and related heterocycles via multicomponent reactions involving β-ketonitriles, aldehydes, and pyrazol-5-amine derivatives, often under acid catalysis and microwave conditions, offering high yields and operational simplicity.

Modern Synthetic Strategies

Direct N-Substituted Pyrazole Formation

Recent methodologies focus on direct N-alkylation or N-aryl substitution of pyrazoles, which can be adapted to introduce the 3,4-difluorophenyl group at the N-1 position. These approaches often involve:

- Nucleophilic substitution reactions with aryl halides.

- Transition-metal catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to attach the difluorophenyl moiety.

Functionalization of Pyrazole Core

Post-synthesis modification of pre-formed pyrazoles allows for the introduction of fluorinated phenyl groups at the desired position via electrophilic aromatic substitution or cross-coupling reactions, providing flexibility in structural design.

Reaction Conditions and Optimization

| Methodology | Typical Conditions | Yield Range | Notes |

|---|---|---|---|

| Hydrazine cyclization | Reflux in acetic acid or ethanol | 70–85% | Acid catalysis enhances cyclization |

| Multicomponent reactions | Microwave heating at 120°C for 20–30 min | 75–85% | High efficiency, reduced reaction time |

| Cross-coupling (e.g., Suzuki) | Pd catalyst, base, inert atmosphere | Variable | Suitable for N-aryl substitutions |

Research Outcomes and Process Efficiency

- Yield Optimization: Multicomponent and domino reactions under microwave irradiation consistently yield high-purity pyrazole derivatives with yields exceeding 80%, demonstrating process efficiency.

- Purity and Scalability: Reactions involving acid catalysis and microwave assistance tend to produce products with high purity, suitable for scale-up.

- Environmental Considerations: Reactions employing greener solvents and microwave irradiation align with sustainable chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Difluorophenyl)-4-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding pyrazole oxides.

Reduction: Formation of reduced pyrazole derivatives.

Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

3-(3,4-Difluorophenyl)-4-methyl-1H-pyrazol-5-amine has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

Materials Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.

Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.

Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 3-(3,4-Difluorophenyl)-4-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Fluorine Substitution Patterns

- 1-(2,4-Difluorophenyl)-3-methyl-1H-pyrazol-5-amine (C₁₀H₉F₂N₃, MW 209.20): Differs in fluorine placement (2,4 vs. 3,4 on the phenyl ring).

- 1-(4-Fluorophenyl)-4-p-tolyl-1H-pyrazol-5-amine (C₁₇H₁₆FN₃, MW 281.33): Features a single fluorine atom and a p-tolyl group. The lack of 3-fluoro substitution may reduce dipole moments, impacting solubility and receptor affinity .

Alkyl Substituents

- 4-(3,4-Dimethoxyphenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine (C₁₈H₁₆F₃N₃O₂, MW 363.33): Incorporates a trifluoromethyl group, which is strongly electron-withdrawing, reducing basicity of the amine and enhancing resistance to oxidative metabolism .

Heterocyclic and Bulky Substituents

- 4-(3-Chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine (C₁₆H₁₁ClF₃N₃, MW 337.73): The 3-chlorophenyl and trifluoromethylphenyl groups introduce steric bulk, likely affecting target selectivity in enzyme inhibition .

- 1-[(4-Chloro-3-fluorophenyl)methyl]-1H-pyrazol-5-amine (C₁₀H₉ClFN₃, MW 225.65): A benzyl-substituted analog with chloro and fluoro groups, demonstrating how halogen placement modulates electronic effects and π-π stacking interactions .

Physicochemical Properties

Key Observations :

- Fluorine atoms lower pKa of the amine (e.g., ~7.5 for 3,4-difluoro vs. ~8.2 for non-fluorinated analogs), enhancing water solubility at physiological pH .

Biological Activity

3-(3,4-Difluorophenyl)-4-methyl-1H-pyrazol-5-amine is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, characterization, and biological evaluation of this compound, highlighting its antiproliferative and antimicrobial properties.

Synthesis and Characterization

The synthesis of 3-(3,4-Difluorophenyl)-4-methyl-1H-pyrazol-5-amine typically involves the reaction of 3,4-difluoroaniline with appropriate reagents to form the pyrazole ring. Characterization techniques such as FTIR, NMR (both H and C), and LCMS are employed to confirm the structure and purity of the compound.

Antiproliferative Activity

Recent studies have demonstrated that 3-(3,4-Difluorophenyl)-4-methyl-1H-pyrazol-5-amine exhibits significant antiproliferative effects against various cancer cell lines. The compound was evaluated using the MTT assay against human cervix epithelial adenocarcinoma (HeLa), hepatocellular carcinoma (HepG2), and Ehrlich-Lettre ascites (EAT) cell lines. The results are summarized in Table 1.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 18 |

| HepG2 | 27 |

| EAT | 36 |

The compound showed a maximum antiproliferative activity with IC50 values indicating its potential as an anticancer agent.

Antimicrobial Activity

In addition to its anticancer properties, 3-(3,4-Difluorophenyl)-4-methyl-1H-pyrazol-5-amine has demonstrated notable antimicrobial activity. The minimum inhibitory concentration (MIC) was determined against several bacterial strains using the broth microdilution method. The data is presented in Table 2.

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 26.2 |

| Escherichia coli | <31.56 |

| Pseudomonas aeruginosa | TBD |

| Klebsiella pneumoniae | TBD |

The compound exhibited a strong inhibitory effect against Staphylococcus aureus, suggesting its potential utility in treating bacterial infections.

Molecular Mechanisms

The biological activity of 3-(3,4-Difluorophenyl)-4-methyl-1H-pyrazol-5-amine is thought to be mediated through multiple mechanisms:

- Inhibition of Cell Proliferation : The compound may interfere with key signaling pathways involved in cell cycle regulation.

- Induction of Apoptosis : Studies indicate that it can induce morphological changes in cancer cells and enhance caspase-3 activity, leading to programmed cell death.

- Antimicrobial Action : The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings:

- Case Study 1 : A study involving MDA-MB-231 breast cancer cells showed that compounds similar to 3-(3,4-Difluorophenyl)-4-methyl-1H-pyrazol-5-amine induced significant apoptosis at concentrations as low as 1 µM.

- Case Study 2 : In a clinical trial assessing the antimicrobial efficacy of pyrazole derivatives, patients with resistant bacterial infections showed improved outcomes when treated with formulations containing pyrazole compounds.

Q & A

Q. What are the optimal synthetic routes for 3-(3,4-Difluorophenyl)-4-methyl-1H-pyrazol-5-amine, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via condensation reactions between pyrazole precursors and fluorinated aromatic aldehydes. For example, 4-amino-3,5-dimethyl-1H-pyrazole reacts with 3,4-difluorobenzaldehyde under anhydrous methanol, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient) . Optimization involves adjusting stoichiometry (1:1.2 molar ratio), temperature (60–80°C), and catalytic acid (e.g., acetic acid) to enhance yields (typically 65–75%). Monitoring by TLC or HPLC ensures reaction completion.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., difluorophenyl protons at δ 7.2–7.8 ppm; pyrazole NH₂ at δ 5.1–5.5 ppm) .

- X-ray crystallography : Resolves stereochemistry and packing interactions. For analogs, triclinic crystal systems (space group P1) with unit cell parameters a = 8.5–10.5 Å, b = 9.8–10.5 Å, and c = 10.4–10.5 Å are common .

- HRMS : Validates molecular formula (e.g., m/z calculated for C₁₀H₈F₂N₃: 224.0698) .

Advanced Research Questions

Q. How does the 3,4-difluorophenyl substitution influence bioactivity compared to other fluorophenyl analogs?

- Methodological Answer : The 3,4-difluoro pattern enhances electron-withdrawing effects, improving binding to hydrophobic enzyme pockets (e.g., kinase ATP-binding sites). Comparative studies using radioligand assays (IC₅₀ values) show ~2x higher potency than 2,6-difluoro analogs but lower selectivity than mono-fluorinated derivatives . Molecular docking (AutoDock Vina) reveals stronger π-π stacking with Phe residues in target proteins .

Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values across studies)?

- Methodological Answer :

- Assay Validation : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize variability .

- Purity Checks : Use HPLC (≥95% purity) and elemental analysis to exclude impurities affecting activity .

- Cellular Context : Test in isogenic cell lines to control for genetic background effects. For example, inconsistent cytotoxicity data may arise from differential expression of metabolizing enzymes (e.g., CYP450 isoforms) .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved pharmacokinetics?

- Methodological Answer :

- Substitution Analysis : Replace the 4-methyl group with bulkier substituents (e.g., isopropyl) to enhance metabolic stability. LogP calculations (ChemAxon) predict increased lipophilicity (~2.5 to 3.2) .

- Protonation Sites : Modify the pyrazole NH₂ to N-methylamine to reduce renal clearance. In vivo PK studies in rodents show a 30% increase in half-life for methylated analogs .

- Fluorine Scan : Compare 3,4-difluoro vs. 2,4-difluoro analogs to balance target affinity and solubility (measured via shake-flask method) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.